REACTION_CXSMILES
|
[Cl:1][CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=O)[CH:4]2[CH2:3]1)=[O:7].[CH3:13][NH2:14]>>[CH3:13][N:14]1[C:9](=[O:8])[C:4]2=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=[C:5]2[C:6]1=[O:7]
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Name
|
|
Quantity
|
186.5 g
|
Type
|
reactant
|
Smiles
|
ClC1CC2C(C(=O)OC2=O)C=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
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UNSPECIFIED
|
Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
An appropriately equipped glass reaction vessel
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Type
|
TEMPERATURE
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Details
|
The reaction mixture was then heated for 3 hours at 180° C
|
Duration
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3 h
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Type
|
DISTILLATION
|
Details
|
The product was then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=2C(C1=O)=CC(=CC2)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |